molecular formula C8H20Cl2N2O B12998744 (R)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

(R)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

Cat. No.: B12998744
M. Wt: 231.16 g/mol
InChI Key: BHFPFZZPPQMIQU-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyethyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride as the reagent.

    Resolution of the Racemic Mixture: The racemic mixture of the compound is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides to introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(2-Methoxyethyl)piperidin-3-amine: The free base form without the dihydrochloride salt.

    N-Methylpiperidin-3-amine: A derivative with a methyl group instead of a methoxyethyl group.

Uniqueness

®-1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.16 g/mol

IUPAC Name

(3R)-1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

BHFPFZZPPQMIQU-YCBDHFTFSA-N

Isomeric SMILES

COCCN1CCC[C@H](C1)N.Cl.Cl

Canonical SMILES

COCCN1CCCC(C1)N.Cl.Cl

Origin of Product

United States

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